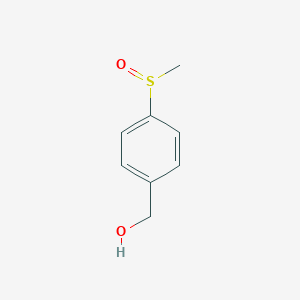

Benzenemethanol, 4-(methylsulfinyl)-

説明

BenchChem offers high-quality Benzenemethanol, 4-(methylsulfinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 4-(methylsulfinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4-methylsulfinylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEWOXDCIZAOTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448738 |

Source

|

| Record name | Benzenemethanol, 4-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106732-70-1 |

Source

|

| Record name | Benzenemethanol, 4-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Safety-Catch Linkers: A Technical Comparison of Msib and Mmsb Systems

Topic: Advanced Safety-Catch Linkers in SPPS: Msib vs. Mmsb Systems Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Peptide Chemists in Drug Discovery.

Executive Summary: The "Fourth Dimension" of Orthogonality

In the high-stakes landscape of peptide drug development—particularly for complex sequences requiring side-chain cyclization, modification, or on-resin aggregation prevention—standard linkers (e.g., Wang, Rink Amide) often fail due to premature cleavage or incompatibility with specific protecting group strategies.

This guide analyzes the Msib (4-(methylsulfinyl)benzyl) and Mmsb (2-methoxy-4-methylsulfinylbenzyl) linkers.[1] These are "Safety-Catch" systems: they remain chemically inert (stable) throughout both basic (Fmoc) and acidic (Boc/tBu) deprotection cycles.[1][2][3] They are only "activated" for cleavage via a specific reduction step.

This guide delineates the mechanistic differences, stability profiles, and experimental protocols for these two linkers, providing the precision required for synthesizing "difficult" peptides and Peptide-Drug Conjugates (PDCs).

Mechanistic Principles & Chemical Architecture

The core utility of Msib and Mmsb lies in the sulfoxide-to-sulfide switch .

The "Safety-Catch" Mechanism[1][2][3][4]

-

Safety On (Sulfoxide State): The linker contains a sulfinyl group (

). This group is electron-withdrawing (EWG). It destabilizes the formation of the benzylic carbocation required for acidolytic cleavage. Consequently, the ester bond connecting the peptide to the resin is hyper-stable to TFA (Trifluoroacetic acid). -

Activation (Reduction): When the synthesis is complete, the sulfoxide is reduced to a sulfide (thioether) using mild reducing agents (e.g.,

). -

Safety Off (Sulfide State): The sulfide group is electron-donating (EDG). Upon exposure to TFA, it stabilizes the benzylic carbocation, facilitating rapid acidolytic cleavage and releasing the free peptide.

Structural Divergence: Msib vs. Mmsb[5]

The critical difference lies in the substitution on the benzyl ring, which tunes the electronic properties and cleavage kinetics.[1]

| Feature | Msib Linker | Mmsb Linker |

| Full Name | 4-(methylsulfinyl)benzyl alcohol | 2-methoxy-4-methylsulfinylbenzyl alcohol |

| Chemical Structure | Sulfoxide at para position.[2][3] No other ring substituents. | Sulfoxide at para position; Methoxy (-OMe) group at ortho position. |

| Electronic Effect | Baseline EWG (Sulfoxide) / EDG (Sulfide). | Enhanced EDG effect. The ortho-methoxy group donates electron density via resonance. |

| Cleavage Kinetics | Standard. Requires robust acidolysis after reduction. | Accelerated. The methoxy group further stabilizes the carbocation intermediate, allowing for potentially milder or faster cleavage after reduction. |

| Primary Use Case | General "Safety-Catch" applications where standard TFA stability is needed.[2] | "Difficult" sequences or when maximizing acid-lability post-reduction is critical to prevent side-reactions (e.g., Trp alkylation). |

Comparative Analysis: Stability and Orthogonality

The following table summarizes the operational windows for both linkers, highlighting why a researcher would choose Mmsb over the parent Msib.

| Parameter | Msib System | Mmsb System | Causality / Insight |

| Fmoc Stability | High (20% Piperidine) | High (20% Piperidine) | Both are stable to base; sulfoxide prevents premature hydrolysis. |

| Boc Stability | High (Neat TFA) | High (Neat TFA) | The electron-withdrawing sulfoxide prevents acid cleavage, allowing hybrid Fmoc/Boc strategies. |

| Activation Reagent | |||

| Cleavage Condition | TFA / Scavengers (Post-reduction) | TFA / Scavengers (Post-reduction) | Mmsb cleaves faster. The ortho-methoxy group lowers the activation energy for the |

| Synthetic Yield | Moderate to High | Superior | Mmsb often yields higher purity for hydrophobic peptides due to cleaner cleavage kinetics. |

Visualization: The Safety-Catch Pathway

The following diagram illustrates the logical flow of the Msib/Mmsb protection strategy, distinguishing the "Safety On" vs. "Safety Off" states.

Caption: The "Safety-Catch" workflow. The transition from Red (Stable Sulfoxide) to Green (Labile Sulfulfide) is the critical control point, tuned by the methoxy group in Mmsb.

Validated Experimental Protocol

This protocol is designed for the Mmsb system but is applicable to Msib. It assumes a standard polystyrene or PEG-based resin.

Phase 1: Linker Loading

-

Coupling: Dissolve HO-Mmsb-OH (3 eq) and DIC (3 eq) in DCM/DMF (1:1). Add to amino-functionalized resin (e.g., Aminomethyl resin).

-

Reaction: Shake for 2 hours at room temperature.

-

First Amino Acid: Esterify the first Fmoc-Amino Acid to the hydroxyl group of the Mmsb linker using MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and MeIm (N-Methylimidazole) in DCM.

-

Why MSNT? Standard carbodiimides can cause racemization during esterification; MSNT is preferred for loading hydroxyl resins.

-

Phase 2: Elongation (The "Fourth Dimension")

-

Perform standard SPPS cycles.

-

Crucial Capability: You may use Boc-amino acids for specific residues or side-chain manipulations.[1] The Mmsb linker will NOT cleave during the TFA treatment required to remove Boc groups, provided the linker remains in the sulfoxide state.

Phase 3: Activation (Reduction)

-

Wash resin with dry DCM (

min). -

Prepare Reducing Cocktail:

(Triphenylphosphine, 10 eq) +-

Alternative: Ammonium Iodide (

) / Dimethylsulfide (DMS) / TFA (Low yield, not recommended for Mmsb).

-

-

Incubate resin with cocktail for 30 minutes under Argon.

-

Wash thoroughly with DCM to remove phosphorus byproducts.

Phase 4: Cleavage

-

Treat the activated (reduced) resin with TFA/TIS/H2O (95:2.5:2.5).

-

Time:

-

Mmsb: 30–60 minutes (Faster due to methoxy-assisted stabilization).

-

Msib: 60–120 minutes.

-

-

Precipitate filtrate in cold diethyl ether.

Troubleshooting & Optimization

-

Incomplete Reduction: If the yield is low, the reduction step may be incomplete. Repeat the

treatment. The Mmsb sulfoxide is sterically hindered; ensure efficient swelling of the resin in DCM. -

Premature Cleavage: Ensure no reducing agents are accidentally introduced during the elongation phase (e.g., thiols in scavenging steps) before the final cleavage is desired.

-

Scavengers: When cleaving Mmsb, the resulting carbocation is highly reactive. Use sufficient Triisopropylsilane (TIS) to prevent re-alkylation of Trp or Tyr residues.

References

-

Isidro-Llobet, A., et al. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[1][2][3][4]Chemical Reviews .

-

[Link]

-

-

García-Martín, F., et al. (2006). The safety-catch concept in solid-phase peptide synthesis.[1][2][3][4]Journal of Peptide Science .

-

[Link]

-

-

Patek, M., & Lebl, M. (1999). Safety-catch acid-labile (SCAL) linkers.[2][5]Biopolymers .[6]

-

[Link]

-

-

Thennarasu, S., & Liu, C. F. (2010). A new safety-catch protecting group and linker for solid-phase synthesis.[1][2][3][4]Tetrahedron Letters .

-

Vila-Perelló, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy.[1][2]The Journal of Organic Chemistry .[4][7]

-

[Link]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US7301006B2 - Methods and materials for the synthesis of modified peptides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Properties and Applications of Sulfinyl-Based Safety-Catch Linkers

Executive Summary

Sulfinyl-based safety-catch linkers represent a high-precision tool in Solid Phase Peptide Synthesis (SPPS). Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that cleave immediately upon acid treatment, sulfinyl linkers employ a redox-switch mechanism . The sulfinyl (

This guide details the physicochemical properties, activation mechanisms, and experimental protocols for the two dominant classes of sulfinyl-based linkers:

-

Reductive Acidolysis Linkers (e.g., SCAL, Mmsb): Stable as sulfoxides; activated by reduction to sulfides.[1][2]

-

Oxidative

-Elimination Linkers: Stable as sulfides; activated by oxidation to sulfones.[3]

Part 1: The Mechanistic Paradigm

The core utility of sulfinyl linkers lies in the electronic modulation of the benzyl ester or benzhydrylamine bond.

The Electronic Switch (EWG vs. EDG)

The stability of a benzyl-type linker depends on the ability of the aromatic ring to stabilize the carbocation intermediate generated during acidolysis.

-

The "Safety" State (Sulfoxide): The sulfinyl group (

) is a strong Electron-Withdrawing Group (Hammett -

The "Catch" (Activation): Reducing the sulfoxide to a sulfide (

) converts the substituent into an Electron-Donating Group (Hammett

Visualization of the Mechanism

Caption: The redox-switch mechanism of SCAL/Mmsb linkers. The sulfoxide acts as an electronic shield until reduction triggers lability.

Part 2: Primary Linker Architectures

The SCAL Linker (Safety-Catch Acid-Labile)

Developed by Patek and Lebl, the SCAL linker is the gold standard for synthesizing peptide amides with dual orthogonality.

-

Structure: 4,4′-bis(methylsulfinyl)benzhydrylamine.[4]

-

Key Property: Compatible with both Fmoc/tBu and Boc/Bzl strategies.[1][2] The sulfoxide withstands HF (anhydrous) and neat TFA.

-

Application: Ideal for cyclic peptides or long sequences requiring hybrid protection strategies.

The Mmsb Linker[2][4][5]

-

Structure: 2-methoxy-4-methylsulfinylbenzyl alcohol.[1][2][4]

-

Key Property: An alcohol-based linker for generating C-terminal acids.

-

Differentiation: The methoxy group provides additional tuning of acid lability after reduction.

Comparative Data: Stability Profile

| Condition | Sulfoxide Form (Safety) | Sulfide Form (Activated) |

| 50% Piperidine/DMF | Stable (Fmoc removal) | Stable |

| 95% TFA (tBu removal) | Stable (Key Feature) | Cleaved (Rapidly) |

| HF / Anisole | Stable | Cleaved |

| DIEA / NMM | Stable | Stable |

| Reduction Cocktail | Converts to Sulfide | N/A |

Part 3: Experimental Protocols

Protocol A: Activation of SCAL/Mmsb Linkers (Reduction)

Context: This step is performed after peptide assembly and side-chain deprotection (if desired), but before cleavage from the resin.[2]

Reagents:

-

Triphenylphosphine (

) -

Trimethylsilyl chloride (TMS-Cl) or Trimethylsilyl bromide (TMS-Br)

-

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Swell the peptide-resin (100 mg) in dry DCM (2 mL) for 20 minutes.

-

Cocktail Preparation: In a separate vial, dissolve

(10 eq relative to resin loading) in DCM. Add TMS-Cl (10 eq). Note: The solution may turn slightly turbid or yellow. -

Reaction: Add the cocktail to the resin.

-

Incubation: Shake at room temperature for 2 hours .

-

Scientific Insight: The silicon acts as an oxophile, coordinating the sulfoxide oxygen, while the phosphine acts as the oxygen acceptor (forming

).

-

-

Washing: Filter and wash extensively with DCM (

) and DMF (

Protocol B: Cleavage of the Activated Linker

Context: The linker is now in the sulfide (thioether) state and behaves like a standard Rink or Wang linker.

Reagents:

Step-by-Step Workflow:

-

Cocktail: Prepare TFA/TIPS/

(95:2.5:2.5 v/v/v). -

Incubation: Add to the reduced resin and shake for 60–120 minutes.

-

Caution: Do not use thioanisole or EDT if you plan to re-oxidize later, although they are standard scavengers. For SCAL, standard scavengers are acceptable.

-

-

Isolation: Filter the resin, precipitate the filtrate in cold diethyl ether, and centrifuge to isolate the crude peptide.

Part 4: Advanced Applications & Troubleshooting

Synthesis of Peptide Thioesters

Sulfinyl linkers are increasingly used to generate peptide thioesters for Native Chemical Ligation (NCL).

-

Method: Instead of acidolysis, the activated sulfide linker can sometimes be subjected to thiolysis, or the "Reverse" safety catch (oxidative) is used.

-

Oxidative Variant (MTP Linker): 4-(methylthio)phenyl linkers are stable as sulfides. Upon oxidation to sulfone (using Oxone or mCPBA), the phenolic ester becomes activated for nucleophilic attack by a thiol, generating a thioester.

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Premature Cleavage | Incomplete oxidation during resin manufacturing (residual sulfide). | Treat resin with mild oxidant (e.g., DMSO/TFA) before loading first residue to ensure 100% sulfoxide state. |

| Incomplete Activation | Old TMS-Cl (hydrolyzed) or steric hindrance. | Use fresh TMS-Cl; extend reduction time to 4 hours; switch to |

| Product Re-oxidation | Air oxidation of Methionine residues during workup. | Perform workup under inert atmosphere (Argon); include TIPS/DTT in cleavage cocktail. |

Pathway Diagram: SCAL vs. Oxidative Safety Catch

Caption: Comparison of Reductive (SCAL) vs. Oxidative (MTP) activation pathways.

References

-

Patek, M., & Lebl, M. (1999). Safety-catch acid-labile (SCAL) linkers for the solid-phase synthesis of peptide amides. Tetrahedron Letters, 40(23), 4445-4448. Link

-

Thennarasu, S., & Liu, C. F. (2002). 2-Methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch linker for the Fmoc/tBu solid-phase peptide synthesis strategy. Tetrahedron Letters, 51(30), 6661-6664. Link

-

Kiso, Y., et al. (1999). Development of a new safety-catch linker for the preparation of peptide amides. Chemical and Pharmaceutical Bulletin, 47(11), 1542-1548. Link

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review including SCAL mechanisms). Link

-

Futaki, S., et al. (1997). Preparation of peptide thioesters using a safety-catch linker. Tetrahedron Letters, 38(35), 6237-6240. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Safety-Catch Linker: Mechanism of Action, Protocols, and Applications

Executive Summary

The Safety-Catch Linker represents a paradigm shift in solid-phase synthesis and chemical biology. Unlike standard "cleavable" linkers (e.g., Wang, Rink Amide) that are labile to a single condition (acid/base) throughout a synthesis, a safety-catch linker is chemically inert during the assembly phase. It requires a specific, deliberate chemical modification—the "activation" step—to convert it from a stable form into a labile form. This "two-stage" release mechanism (Lock

This guide details the mechanistic underpinnings of the three dominant safety-catch classes: the Sulfonamide (Kenner) linker, the Sulfoxide (SCAL) linker, and the modern Bioorthogonal (Click-to-Release) systems used in Antibody-Drug Conjugates (ADCs).

Part 1: The Conceptual Framework

The safety-catch principle relies on orthogonal stability. The linker must withstand the conditions used to deprotect side chains (e.g., TFA, piperidine) but must eventually release the payload under mild conditions after activation.

The Logic Flow

-

Locked State (Safety On): Linker is unreactive to cleavage reagents (nucleophiles, acids).

-

Synthesis: Peptide/molecule assembly occurs.

-

Activation (Trigger): A specific reagent modifies the linker's electronic structure (e.g., alkylation, reduction).

-

Unlocked State (Safety Off): The linker is now hyper-sensitive to cleavage.

-

Release: Mild nucleophiles or hydrolysis release the target molecule.

Part 2: The Archetype – Sulfonamide (Kenner) Linkers

Mechanism of Action

Developed by George Kenner, this is the foundational safety-catch linker. It relies on the acidity of the sulfonamide N-H bond (

-

Stable State: The N-acyl sulfonamide is negatively charged (ionized) under basic conditions used in nucleophilic displacements, rendering it resistant to nucleophilic attack due to electrostatic repulsion.

-

Activation: Alkylation of the sulfonamide nitrogen removes the acidic proton and locks the nitrogen in a neutral state. The electron-withdrawing sulfonyl group now powerfully activates the carbonyl carbon.

-

Cleavage: The carbonyl is susceptible to attack by amines, hydrazines, or hydroxide, releasing the peptide as an amide, hydrazide, or acid.

Caption: The Kenner linker activation pathway. The stable N-H form is converted to the highly electrophilic N-alkyl form, enabling nucleophilic displacement.

Experimental Protocol: Activation & Cleavage

Standard Protocol adapted from Backes & Ellman (1999).

Reagents:

-

Resin: N-acyl sulfonamide-bound peptide.

-

Activation Reagent: Iodoacetonitrile (

) (Preferred over Diazomethane for safety). -

Base: Diisopropylethylamine (DIPEA).

-

Solvent: N-methyl-2-pyrrolidone (NMP).

Step-by-Step Workflow:

-

Wash: Wash resin

with NMP. -

Activation Cocktail: Prepare a solution of DIPEA (5 equiv.) and Iodoacetonitrile (20 equiv.) in NMP.

-

Note: Iodoacetonitrile is highly toxic; handle in a fume hood.

-

-

Incubation: Add cocktail to resin. Shake at room temperature for 24 hours .

-

QC Check: The resin should show no N-H stretch in IR, or a negative bromophenol blue test (since the acidic proton is gone).

-

-

Wash: Wash resin

with NMP and -

Displacement (Cleavage):

-

For Amides: Treat with excess amine (e.g., benzylamine) in THF for 2–12 hours.

-

For Acids: Treat with 0.5 M LiOH in THF/H2O.

-

Part 3: The Reductive Switch – SCAL Linkers

Mechanism of Action

The Safety-Catch Acid-Labile (SCAL) linker, introduced by Patek and Lebl, utilizes the oxidation state of sulfur.

-

Stable State (Sulfoxide): The linker contains sulfoxide groups (

). These are electron-withdrawing, destabilizing the carbocation required for acid cleavage. The linker survives 100% TFA. -

Activation (Reduction): The sulfoxides are reduced to sulfides (

).[1][2][3] Sulfides are electron-donating, stabilizing the benzhydryl cation. -

Cleavage: Low concentrations of TFA (5–50%) cleave the linker.

Experimental Protocol: Reductive Activation

Reagents:

-

Reducing Agents: Triphenylphosphine (

), Trimethylsilyl chloride (

Step-by-Step Workflow:

-

Preparation: Swell the SCAL-bound peptide resin in DCM.

-

Reduction Cocktail: Dissolve

(10 equiv.) and -

Reaction: Agitate resin with cocktail for 2 hours at room temperature.

-

Wash: Wash extensively with DCM to remove phosphorus byproducts.

-

Cleavage: Treat with 50% TFA / 5% TIS / 45% DCM for 1 hour to release the peptide.

Part 4: Modern Frontier – Bioorthogonal Click-to-Release[7]

In Antibody-Drug Conjugates (ADCs), "safety-catch" has evolved into "Click-to-Release" mechanisms. The linker is stable in blood (safety) but releases the drug when a "trigger" molecule is administered.

Mechanism: Tetrazine-Triggered Elimination

This system uses the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[7]

-

Safety Catch (TCO): The drug is attached to a Trans-cyclooctene (TCO) ring via a carbamate. This is stable in serum.

-

Trigger (Tetrazine): A Tetrazine molecule is injected separately.

-

Activation: Tetrazine clicks with TCO (Reaction rate

). -

Release: The resulting dihydropyridazine tautomerizes, causing an electronic cascade that eliminates

and the free amine (drug).

Caption: The Bioorthogonal Click-to-Release mechanism. Tetrazine binding triggers an electronic cascade that ejects the drug payload.

Part 5: Comparative Data & Stability

| Linker Type | "Safety" (Stable Conditions) | Activation Trigger | Cleavage Condition | Primary Application |

| Kenner (Sulfonamide) | Acid (TFA), Base (Piperidine) | Alkylation ( | Nucleophiles ( | Peptide amides/acids, Cyclization |

| SCAL (Sulfoxide) | 100% TFA, Base | Reduction ( | dilute TFA (5-50%) | Side-chain protected peptides |

| TCO (Click-to-Release) | Serum, pH 7.4, Proteases | Tetrazine Ligation | Spontaneous Elimination | Antibody-Drug Conjugates, Pro-drugs |

| Photolabile (Nitrobenzyl) | Acid, Base, Reduction | UV Light (365 nm) | None (Direct Release) | Spatially controlled release |

References

-

Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Chemical Communications, (12), 636-637. Link

-

Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330. Link

-

Patek, M., & Lebl, M. (1991). Safety-catch acid-labile linkage for solid-phase peptide synthesis.[1] Tetrahedron Letters, 32(31), 3891-3894. Link

-

Versteegen, R. M., et al. (2013). Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation. Angewandte Chemie International Edition, 52(52), 14112-14116. Link

-

Carlson, J. C., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release. Journal of the American Chemical Society, 140(10), 3603–3612. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal Click and Release: A General, Rapid, Chemically Revertible Bioconjugation Strategy Employing Enamine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unict.it [iris.unict.it]

The Msib Safety-Catch Linker: A Technical & Historical Analysis

The following technical guide details the history, chemistry, and application of the Msib (4-(methylsulfinyl)benzyl) linker in Solid Phase Peptide Synthesis (SPPS).

Executive Summary

In the landscape of Solid Phase Peptide Synthesis (SPPS), the "Safety-Catch" principle represents a sophisticated strategy to reconcile the stability required during peptide elongation with the lability needed for final cleavage.[1] The Msib (4-(methylsulfinyl)benzyl) linker stands as a seminal contribution to this field. Developed primarily by Yoshiaki Kiso and colleagues in Japan during the late 1980s, the Msib linker utilizes the redox properties of sulfur to create a "switchable" interface. It remains stable under both acidic (Boc chemistry) and basic (Fmoc chemistry) conditions, only becoming acid-labile upon a specific reductive "activation" event. This guide explores the Msib linker’s genesis, mechanistic underpinnings, and its evolution into modern variants like Mmsb.

Historical Genesis & Motivation

The Stability-Lability Paradox

In the early days of SPPS, chemists were often forced to choose between two orthogonal strategies:

-

Boc/Benzyl: Uses TFA for deprotection and HF for cleavage (harsh, dangerous).

-

Fmoc/tBu: Uses piperidine for deprotection and TFA for cleavage (milder, but limits the use of acid-sensitive groups during synthesis).

There was a critical need for a "Third Dimension" of orthogonality—a linker that could survive both repeated TFA treatments (Boc removal) and base treatments (Fmoc removal), allowing for complex side-chain manipulations or the synthesis of protected peptide fragments.[1]

The Kiso Innovation (1989)

Professor Yoshiaki Kiso (Kyoto Pharmaceutical University) introduced the Msib and its sibling Msz (protecting group) to solve this. The core innovation was the use of the sulfinyl (sulfoxide) group.

-

Concept: A sulfoxide group (

) is strongly electron-withdrawing. When attached to a benzyl alcohol linker, it destabilizes the formation of a benzyl carbocation, making the ester bond hyper-stable to acid. -

The Switch: Reducing the sulfoxide to a sulfide (

) transforms the group into an electron-donor. This stabilizes the benzyl carbocation, making the ester bond highly acid-labile.

This "Reductive Acidolysis" strategy allowed the Msib linker to act as a true safety-catch: secure during synthesis, released only when triggered.

Mechanistic Principles

The Msib system relies on the electronic modulation of the benzylic carbon.

-

State 1: The Safety Catch (Locked)

-

Structure: Peptide-COO-CH2-Ph-S(O)-Me.

-

Electronic Effect: The sulfoxide pulls electron density from the aromatic ring.

-

Result: The benzylic C-O bond is resistant to TFA hydrolysis.

-

-

State 2: Activation (Unlocked)

-

State 3: Cleavage

-

Reaction: Acidolysis (TFA).

-

Electronic Effect: The sulfide lone pairs donate electron density (resonance) to the ring, stabilizing the transition state.

-

Result: Release of the free peptide acid and the 4-(methylthio)benzyl cation.

-

Mechanism Visualization

Figure 1: The "Safety-Catch" mechanism of the Msib linker, transitioning from an acid-stable sulfoxide to an acid-labile sulfide.[1]

Experimental Protocols

Linker Attachment (Loading)

The Msib linker is typically attached to an amino-functionalized resin (like Aminomethyl polystyrene) via a spacer or directly if using the carboxyl variant.

Reagents:

-

Msib-OH (4-(methylsulfinyl)benzyl alcohol)

-

DCC/DMAP (for esterification to the first amino acid)

Protocol:

-

Coupling: React the C-terminal amino acid (Fmoc-AA-OH) with Msib-OH in solution to form the Fmoc-AA-O-Msib ester.

-

Attachment: Couple the resulting ester-acid to the resin using standard amide bond formation (e.g., DIC/HOBt).

-

Note: Alternatively, attach a carboxyl-functionalized Msib derivative to the resin first.

-

The "Switch": Reduction Protocols

This is the critical step. Incomplete reduction leads to low yield; overly harsh reduction can damage sensitive side chains (Trp, Cys).

| Method | Reagents | Conditions | Pros/Cons |

| Kiso Standard | Pro: Highly effective. Con: Corrosive, moisture sensitive. | ||

| Mild Organic | DCM, RT, 1-2 h | Pro: Mild, compatible with most residues. Con: Slower kinetics. | |

| Alternative | TFA, | Pro: Very rapid. Con: Iodine handling required. |

Final Cleavage

Once reduced to the Mtb (sulfide) form, the linker behaves like a standard Wang or Rink Acid linker.

Cocktail: 95% TFA, 2.5% TIS, 2.5%

Evolution: From Msib to Mmsb

While Msib was revolutionary, it required strong reducing agents. Recent advancements by Fernando Albericio and Beatriz G. de la Torre (2022) introduced the Mmsb (2-methoxy-4-methylsulfinylbenzyl) linker.[1]

-

Improvement: The addition of a methoxy group to the benzene ring increases electron density.

-

Benefit: The "unlocked" sulfide form is significantly more acid-labile, allowing for milder cleavage conditions and reducing the risk of side reactions during the final TFA step.

Comparative Logic

Figure 2: Evolutionary trajectory of sulfoxide-based safety-catch linkers.

Applications in Modern Drug Development

The Msib linker is not just a historical artifact; it solves specific problems in modern peptide drug discovery:

-

Cyclic Peptides:

-

The stability of Msib allows for on-resin cyclization (Head-to-Tail) using orthogonal protection (e.g., Allyl/Alloc) without risking premature cleavage of the peptide from the resin.

-

-

Difficult Sequences:

-

Tagging/Purification:

-

Used to attach solubilizing tags (e.g., Poly-Lysine) that are removed only after the final purification step.

-

References

-

Kiso, Y., et al. (1989).A new safety-catch protecting group and linker for solid-phase synthesis.

- Source: ResearchG

-

URL: [Link]

-

Nandhini, K.P., Albericio, F., de la Torre, B.G. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy.[1]

-

Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. (Comprehensive review covering Msib/Msz).

- Source: Chemical Reviews

-

URL: [Link]

-

Kiso, Y., et al. (1993). American Peptide Symposium Proceedings (13th).[4] (Detailing the use of Msib in sulfated peptide synthesis).

- Source: DTIC Archive

-

URL: [Link]

-

Albericio, F. (2000).Solid-Phase Synthesis: A Practical Guide. (Textbook reference for Msib protocols).

- Source: CRC Press / Scribd

-

URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/ t Bu Solid-Phase Peptide Synthesis Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Full text of "DTIC ADA282893: American Peptide Symposium Proceedings (13th) Held in Edmonton, Alberta, Canada on June 20-25, 1993. Peptides: Chemistry, Structure and Biology" [archive.org]

Advanced Protocols for Safety-Catch Linkers in SPPS: Kenner and SCAL Strategies

Executive Summary: The Strategic Value of Safety-Catch Linkers

In complex Solid-Phase Peptide Synthesis (SPPS), standard acid-labile (e.g., Wang, Rink Amide) or base-labile (e.g., HMBA) linkers often fail when the target molecule requires multidimensional orthogonality. Safety-Catch Linkers (SCLs) resolve this by introducing a third dimension of stability. They remain inert to both

This guide details the two most critical SCL protocols used in modern drug discovery:

-

The Sulfonamide (Kenner) Linker: The gold standard for generating peptide thioesters (for Native Chemical Ligation) and modifying C-termini post-synthesis.

-

The SCAL (Safety-Catch Acid-Labile) Linker: A reduction-triggered system essential for synthesizing cyclic peptides and protecting side-chain-modified sequences.

The Sulfonamide (Kenner) Linker

Mechanism and Application

The Kenner linker relies on the acidity of an

The Trigger: Post-synthesis alkylation of the sulfonamide nitrogen destroys the acidic proton. This locks the linker in a neutral, highly activated

Workflow Visualization

The following diagram illustrates the chemical logic of the Kenner linker, specifically the "Ellman" modification using iodoacetonitrile for high-reactivity activation.

Figure 1: Activation pathway of the Kenner Linker. The stable sulfonamide is alkylated (activated) to permit nucleophilic displacement.[4]

Protocol 1: Kenner Linker Activation and Cleavage

Objective: Synthesis of a C-terminal Peptide Thioester (for Native Chemical Ligation).

A. Reagents[1][2][3][4][5][6][7][8]

-

Activation Cocktail: Iodoacetonitrile (

, 10-20 eq), -

Cleavage Cocktail (Thiolysis): Benzyl mercaptan (30 eq), Sodium thiophenolate (1-2 eq catalytic) in DMF/THF (1:1).

B. Step-by-Step Methodology

-

Resin Preparation:

-

Synthesize peptide on 4-sulfamylbutyryl AM resin using standard Fmoc protocols.

-

Critical: Ensure the N-terminus is protected (e.g., Boc-AA-OH used for final coupling) or acetylated. A free N-terminus will self-cyclize during activation.

-

Wash resin

with DCM to remove DMF traces.

-

-

Activation (Alkylation):

-

Swell resin in minimal NMP.

-

Add Activation Cocktail .

-

Shake at room temperature for 24 hours .

-

Note: The reaction can be monitored by the "back-alkylation" test (cleaving a small aliquot with amine).

-

Wash resin:

NMP, -

Safety: Iodoacetonitrile is highly toxic. Handle in a fume hood.

-

-

Cleavage (Thiolysis):

-

Add Cleavage Cocktail to the activated resin.

-

Agitate for 12–24 hours under inert atmosphere (

). -

Filter resin and collect filtrate.

-

Precipitate peptide thioester using cold diethyl ether.

-

-

Validation:

-

Analyze via LC-MS. The mass shift should correspond to the addition of the benzyl mercaptan group (

).

-

The SCAL (Safety-Catch Acid-Labile) Linker

Mechanism and Application

The SCAL linker is a benzhydrylamine derivative containing sulfoxide moieties.[1][3] In its oxidized (sulfoxide) form, the electron-withdrawing nature of the sulfoxides destabilizes the carbocation required for acid cleavage. Thus, the linker is stable to 95% TFA.

The Trigger: Reduction of the sulfoxides to sulfides (thioethers) restores the electron-donating capability of the ring system, making the linker hyper-sensitive to TFA.

Primary Use Case: Synthesis of cyclic peptides where side-chain protecting groups must be removed (using TFA) while the peptide remains anchored to the resin.

Workflow Visualization

Figure 2: The SCAL linker strategy allows on-resin side-chain modification before reductive activation and final cleavage.[2]

Protocol 2: SCAL Linker Reduction and Cleavage

Objective: Cleavage of a peptide amide after on-resin side-chain manipulation.

A. Reagents[1][2][3][4][5][7][8]

-

Reduction Cocktail:

(10 eq), Anisole (10 eq), in TFA (excess). Alternative: -

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

.

B. Step-by-Step Methodology

-

Synthesis & Side-Chain Removal:

-

Activation (Reduction):

-

Swell resin in DCM.

-

Option A (Silicon Tetrachloride - Rapid): Add

and Anisole in TFA.[3] Shake for 1 hour . -

Option B (Silyl Chloride - Milder): Add

and -

Wash resin:

DCM.

-

-

Final Cleavage:

-

Treat the reduced resin with Cleavage Cocktail for 1–2 hours .

-

Note: Because the linker is now hyper-labile, cleavage is often faster than standard Rink Amide resins.

-

Precipitate in ether and lyophilize.

-

Comparative Analysis: Selecting the Right Linker

| Feature | Kenner (Sulfonamide) | SCAL (Sulfoxide) |

| Primary Mechanism | Nucleophilic Displacement | Acidolysis (Carbocation) |

| Activation Trigger | Alkylation (ICH2CN or CH2N2) | Reduction (SiCl4 or PPh3) |

| Cleavage Condition | Thiol, Amine, or Hydrazine | TFA (Acid) |

| C-Terminal Product | Thioester, Amide, Hydrazide | Amide ( |

| Major Limitation | Steric hindrance during alkylation | Requires handling of silyl chlorides |

| Ideal Application | Native Chemical Ligation (NCL) | Cyclic peptide synthesis |

Troubleshooting & Optimization

Issue: Incomplete Activation (Kenner)

-

Symptom: Low yield of cleaved product; recovery of starting material upon harsh hydrolysis.

-

Cause: Aggregation of peptide chains or steric bulk preventing the alkylating agent from reaching the sulfonamide nitrogen.

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) during activation to maximize swelling. Increase temperature to 40°C (cautiously).

Issue: Premature Cleavage (SCAL)

-

Symptom: Loss of peptide during initial side-chain deprotection.

-

Cause: Accidental reduction of sulfoxides by scavengers (e.g., thiols like EDT) in the TFA cocktail.

-

Solution: Avoid thiols (EDT, Thioanisole) during the first TFA treatment of SCAL resins. Use Silanes (TIS/TES) as scavengers instead.

References

-

Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.[9] Journal of the Chemical Society, Chemical Communications, (12), 636-637. Link

-

Backes, B. J., & Ellman, J. A. (1999). An alkanesulfonamide "safety-catch" linker for solid-phase synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330. Link

-

Patek, M., & Lebl, M. (1999). Safety-catch acid-labile (SCAL) linker for solid-phase peptide synthesis. Tetrahedron Letters, 40(23), 4445-4448. Link

-

Ingenito, R., et al. (1999). Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry. Journal of the American Chemical Society, 121(49), 11369–11374. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Safety-catch linkers for Fmoc solid-phase synthesis of peptide thioesters and hydrazides by amide-to-imide activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Ensuring the Stability of Maleimide-Based Conjugates

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Cleavage of the Thiosuccinimide Linkage

Welcome to the Technical Support Center dedicated to addressing a critical challenge in bioconjugation: the premature cleavage of linkers derived from maleimide-succinimide chemistry. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you with the knowledge to design and execute robust and stable bioconjugation strategies. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of maleimide-thiol coupling and ensure the integrity of your valuable bioconjugates.

Understanding the Challenge: The Instability of the Thiosuccinimide Linkage

Maleimide-based linkers are widely employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies due to their high reactivity and specificity towards thiol groups, such as those found in cysteine residues.[1][2] The reaction, a Michael addition, forms a thiosuccinimide linkage. However, this linkage is susceptible to premature cleavage in a physiological environment, which can lead to off-target toxicity and reduced therapeutic efficacy.[3][4][5]

The primary culprit behind this instability is the retro-Michael reaction , a reversible process where the thioether bond breaks, leading to deconjugation.[3][6][7] In the presence of endogenous thiols like glutathione, the released maleimide can react with these other molecules, resulting in irreversible payload loss.[1][2][6]

A competing reaction is the hydrolysis of the succinimide ring. While hydrolysis of the unreacted maleimide reagent before conjugation leads to reaction failure, post-conjugation hydrolysis of the thiosuccinimide ring is a crucial stabilization strategy.[6][7][8] The resulting ring-opened succinamic acid derivative is resistant to the retro-Michael reaction, effectively locking the payload onto the biomolecule.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the premature cleavage of my maleimide-based conjugate?

A1: The instability of the thiosuccinimide linkage is primarily influenced by two competing pathways: the retro-Michael reaction and hydrolysis.[6] Key factors that dictate which pathway dominates include:

-

pH: The pH of the reaction and the in vivo environment is critical. The maleimide-thiol conjugation is most efficient at a pH of 6.5-7.5.[6][8][9] At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, which can prevent conjugation from occurring.[8][10] Conversely, a basic pH (above 7.5) can promote the desired post-conjugation hydrolysis of the thiosuccinimide ring, leading to a more stable product.[6]

-

Temperature: Higher temperatures can accelerate both the retro-Michael reaction and hydrolysis.[8] Therefore, careful control of temperature during conjugation and storage is essential.

-

Thiol Concentration: The high concentration of endogenous thiols, such as glutathione in the plasma, can drive the retro-Michael reaction, leading to thiol exchange and premature drug release.[1][2]

-

Linker Chemistry: The chemical structure of the maleimide itself plays a significant role. For instance, N-aryl substituted maleimides tend to hydrolyze faster post-conjugation than N-alkyl substituted ones, leading to more stable conjugates.[2][5] Electron-withdrawing groups on the N-substituent can also accelerate this stabilizing hydrolysis.[3][5]

Q2: I'm observing low to no conjugation efficiency. What could be the issue?

A2: Low conjugation yield is a common problem and can often be traced back to the following:

-

Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5.[8] If your maleimide reagent has been exposed to moisture or stored improperly, it may have hydrolyzed, rendering it unreactive towards thiols.

-

Oxidized Thiols: The maleimide group specifically reacts with free sulfhydryl (-SH) groups. If the cysteine residues on your protein or peptide have oxidized to form disulfide bonds (-S-S-), they will not be available for conjugation.[9]

-

Incorrect Buffer Conditions: The reaction buffer should be within the optimal pH range of 6.5-7.5 and free of competing nucleophiles like thiols or primary amines.[9]

-

Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent over the thiol-containing molecule can lead to an incomplete reaction. A 10- to 20-fold molar excess of the maleimide is a common starting point for optimization.[6][9]

Q3: How can I improve the stability of my maleimide-thiol conjugate and prevent premature payload release?

A3: Enhancing the stability of the thiosuccinimide linkage is crucial for the success of your bioconjugate. Here are key strategies:

-

Promote Post-Conjugation Hydrolysis: A proven method to prevent the retro-Michael reaction is to intentionally hydrolyze the thiosuccinimide ring after conjugation.[3][7] This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[8] The resulting ring-opened structure is significantly more stable.[7]

-

Rational Linker Design: The choice of the maleimide linker is critical.

-

N-Aryl Substitution: Utilizing maleimides with N-aryl substituents can accelerate the rate of post-conjugation hydrolysis, leading to a more stable conjugate.[5]

-

Electron-Withdrawing Groups: Incorporating electron-withdrawing groups on the maleimide can also promote faster hydrolysis.[3]

-

PEGylation: The inclusion of polyethylene glycol (PEG) chains near the maleimide can increase the local concentration of water molecules, thereby accelerating hydrolysis.[5]

-

Basic Amino Groups: Strategically placing basic amino groups within the linker can act as intramolecular catalysts for hydrolysis at physiological pH.[3][4]

-

-

Optimize Conjugation Site: The local microenvironment of the cysteine residue on the protein can influence the stability of the conjugate.[5] If possible, exploring different conjugation sites may lead to improved stability.

-

Consider Alternative Chemistries: For applications requiring exceptional stability, next-generation maleimides or alternative linker technologies that are less prone to thiol exchange may be considered.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during maleimide-based conjugation.

| Problem | Potential Cause | Troubleshooting Steps & Recommendations |

| Low or No Conjugation Yield | Hydrolyzed Maleimide Reagent | - Use fresh, high-quality maleimide reagents. - Store maleimide stock solutions in an anhydrous solvent (e.g., DMSO or DMF) at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6][8] - Prepare aqueous dilutions of the maleimide immediately before use.[8] |

| Oxidized Thiols on Biomolecule | - Ensure cysteine residues are in their reduced, free thiol state. - Pre-treat the biomolecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[8][9] - Use degassed buffers to prevent re-oxidation of thiols by atmospheric oxygen.[6][9] | |

| Suboptimal Reaction pH | - Verify the pH of your reaction buffer is strictly within the 6.5-7.5 range using a calibrated pH meter.[6][8][9] - Recommended buffers include PBS, HEPES, or Tris, ensuring they are free of thiols.[9] | |

| Incorrect Molar Ratio | - Optimize the molar ratio of maleimide to thiol. Start with a 10- to 20-fold molar excess of the maleimide and titrate to find the optimal ratio for your specific system.[6][9] | |

| Premature Cleavage of Conjugate (Instability) | Retro-Michael Reaction (Thiol Exchange) | - After purification of the conjugate, perform a controlled hydrolysis of the thiosuccinimide ring by incubating at a pH of 8.5-9.0.[8] Monitor the reaction by mass spectrometry for an 18 Da mass increase. - Select a maleimide linker with features that promote rapid post-conjugation hydrolysis (e.g., N-aryl substitution, electron-withdrawing groups).[3][5] |

| Thiazine Rearrangement | - This side-reaction can occur with unprotected N-terminal cysteine residues.[11] - If possible, avoid using N-terminal cysteines for conjugation or acetylate the N-terminal amine to prevent this rearrangement.[11] Alternatively, perform the conjugation at a more acidic pH (around 5) to suppress thiazine formation, but be mindful of the slower maleimide-thiol reaction rate.[11] |

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general workflow for conjugating a maleimide-containing molecule to a thiol-containing biomolecule.

-

Preparation of the Thiol-Containing Biomolecule: a. Dissolve the biomolecule (e.g., protein, peptide) in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).[12] A typical protein concentration is 1-10 mg/mL.[9] b. (Optional but Recommended) If disulfide bonds are present, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.[12]

-

Preparation of the Maleimide Solution: a. Allow the vial of the maleimide reagent to warm to room temperature before opening to prevent moisture condensation.[10] b. Dissolve the maleimide in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).[10][13]

-

Conjugation Reaction: a. Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the biomolecule solution.[9] b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9] Protect from light if using a fluorescently labeled maleimide.[12]

-

Quenching the Reaction (Optional): a. To stop the reaction, add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide.

-

Purification of the Conjugate: a. Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.[9]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

This protocol describes how to increase the stability of the thiosuccinimide linkage through controlled hydrolysis.

-

Purification of the Conjugate: a. Following the conjugation reaction, purify the bioconjugate using an appropriate method (e.g., SEC) to remove all unreacted small molecules.

-

pH Adjustment: a. Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 0.1 M sodium phosphate).[8]

-

Hydrolysis Reaction: a. Incubate the solution at room temperature or 37°C.[8]

-

Monitoring the Reaction: a. Monitor the progress of the hydrolysis by mass spectrometry. A complete reaction is indicated by a mass increase of 18 Da, corresponding to the addition of a water molecule.

-

Neutralization: a. Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[8]

Visualization of Key Chemical Pathways

The following diagram illustrates the competing reaction pathways for a maleimide-thiol conjugate, highlighting the stable, ring-opened product formed after hydrolysis.

Caption: Competing Fates of a Maleimide-Thiol Conjugate.

References

- Troubleshooting low yield in maleimide conjugation reactions. - Benchchem.

- Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation - Benchchem.

- Technical Support Center: Stability of Maleimide-Thiol Conjugates - Benchchem.

- Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Publishing.

- A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers - Benchchem.

- Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.

- Current ADC Linker Chemistry - PMC - NIH.

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC.

- minireview: addressing the retro-michael instability of maleimide bioconjugates - UCL Discovery.

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.

- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK.

- Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC.

- Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Bioconjugate Chemistry - ACS Publications.

- Maleimide Labeling of Proteins and Other Thiolated Biomolecules - Lumiprobe.

- N-propionyl thiosuccinimide linker upon hydrolysis becomes into a cleavable crosslinker by a - ChemRxiv.

- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents..

- Instructions for the use of Mal-(PEG)n-NHS Ester.

- The Thiol-Maleimide Reaction: A Guide - Bachem.

- General Protocol of Dye Maleimide Antibody Labeling Kit - BroadPharm.

Sources

- 1. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. bachem.com [bachem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. lumiprobe.com [lumiprobe.com]

Technical Support Center: Optimizing Sulfoxide Reduction in SPPS

Role: Senior Application Scientist

Department: Peptide Chemistry & Process Optimization

Subject: Troubleshooting & Optimizing Methionine Sulfoxide Reduction (Met(O)

Introduction: The Oxidation Bottleneck

In Solid-Phase Peptide Synthesis (SPPS), Methionine (Met) is the "canary in the coal mine." It is highly susceptible to oxidation, converting to Methionine Sulfoxide (Met(O)) (+16 Da) during acidic cleavage or storage. While preventing oxidation via inert atmospheres is standard, reversing oxidation (reduction) is often required for high-purity recovery.

This guide moves beyond basic "Reagent K" protocols. It focuses on the chemical causality of reduction and provides self-validating workflows for rescuing oxidized peptides.

Module 1: The Mechanism of Action

To troubleshoot, you must understand the chemistry. The reduction of Met(O) in acid requires a halide source (reducing agent) and an oxygen acceptor.[1]

The "Push-Pull" Mechanism:

-

Protonation: The sulfoxide oxygen is protonated in TFA.

-

Nucleophilic Attack: The halide (

or -

Oxygen Transfer: The oxygen is transferred to a scavenger (Dimethyl Sulfide - DMS), converting it to DMSO.

Visualizing the Reaction Pathway

Figure 1: The catalytic cycle of Met(O) reduction using Ammonium Iodide and DMS. Note that DMS is sacrificial.

Module 2: The "Gold Standard" Protocol (Reagent H)

Standard scavengers (Thioanisole/EDT) prevent alkylation but are poor at reducing existing sulfoxides. For peptides containing Met, you must use Reagent H (Huang & Rabenstein protocol).

Why this works:

-

(Ammonium Iodide): The source of the reducing iodide ion (

-

DMS (Dimethyl Sulfide): The critical oxygen acceptor. Without DMS, the reaction equilibrium is poor.

-

TFA: Provides the acidic environment for protonation.

Protocol: Preparation of Reagent H

| Component | Weight/Volume % | Function |

| TFA | 81% | Solvent / Acid source |

| Phenol | 5% | Scavenger (Tyr protection) |

| Thioanisole | 5% | Scavenger (Carbocation trap) |

| EDT (1,2-Ethanedithiol) | 2.5% | Scavenger (tBu trap) |

| Water | 3% | Hydrolysis of side-chains |

| DMS (Dimethyl Sulfide) | 2% | Oxygen Acceptor (Critical) |

| 1.5% | Reducing Agent |

Step-by-Step Workflow:

-

Chill the TFA: Pre-cool TFA to 0°C. Mixing scavengers is exothermic.

-

Dissolve Solids: Add Phenol and

to the TFA. Sonicate if necessary to ensure -

Add Liquids: Add Thioanisole, EDT, Water, and DMS.

-

Cleavage: Add resin to the cocktail (10-20 mL per gram of resin).

-

Reaction Time: Incubate for 3 to 4 hours at room temperature.

-

Quench (CRITICAL): Upon completion, filter the resin. Immediately add cold diethyl ether. If the peptide contains Tyr/Trp/His, consider adding Ascorbic Acid (see Troubleshooting below) before ether precipitation to prevent iodination.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes encountered in the lab.

Q1: My peptide is cleaved, but Mass Spec shows a +16 Da peak (Met+O). Why was reduction incomplete?

Diagnosis:

-

Old Reagents: DMS is volatile. If your DMS is old, it may have evaporated, breaking the reduction cycle.

-

Saturation: If you have multiple Met residues (e.g., >3), the standard 1.5%

may be insufficient. -

Steric Hindrance: The Met(O) is buried in a hydrophobic patch or aggregate.

Corrective Action:

-

Fresh Cocktail: Remake Reagent H with fresh DMS.

-

Boost Stoichiometry: Increase

to 3-5% and DMS to 5%. -

Switch to TMSBr (The "Nuclear" Option): If

fails, use Trimethylsilyl Bromide (TMSBr).-

Protocol: TFA / Thioanisole / EDT / TMSBr (80 : 5 : 2.5 : 12.5).

-

Warning: TMSBr is aggressive. Limit reaction time to 30-60 mins at 0°C to avoid cleaving peptide bonds.

-

Q2: I see a +126 Da impurity on Tyrosine or Tryptophan residues. What is this?

Diagnosis:

This is Iodination . The

Corrective Action (The "Quench" Step):

You must reduce the generated Iodine (

-

Ascorbic Acid Wash: dissolve crude peptide in water/buffer. Add solid Ascorbic Acid (Vitamin C) until the solution turns from yellow/brown (Iodine color) to clear.

-

DTT Rescue: Alternatively, add Dithiothreitol (DTT) to the cleavage mixture 15 minutes before filtering.

Q3: Can I reduce Met(O) after purification? (Post-Synthesis Rescue)

Diagnosis: Sometimes you receive a peptide that oxidized during storage or lyophilization.

Corrective Action: Yes. You can perform solution-phase reduction.

-

Aqueous Method: Dissolve peptide in 10% acetic acid. Add 10-20 equivalents of

and DMS. Heat to 37°C for 4-12 hours. Monitor by HPLC. -

Titanium Tetrachloride (

): For organic soluble peptides,

Module 4: Decision Logic for Optimization

Use this flow to determine the correct protocol for your specific peptide sequence.

Figure 2: Decision tree for selecting cleavage cocktails and troubleshooting oxidation.

References

-

Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[3] Journal of Peptide Research, 53(5), 548–553.

- Core Reference for Reagent H and NH4I/DMS mechanism.

-

Hackeng, T. M., et al. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068–10073.

- Validates NH4I compatibility with thioesters and complex lig

-

Nicolás, E., Vilaseca, M., & Giralt, E. (1995). A study of the use of NH4I for the reduction of methionine sulfoxide in peptides containing cysteine and cystine.[4] Tetrahedron, 51(20), 5701-5710.[4]

- Detailed study on side reactions (iodin

-

Beck, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Process Research & Development.

- Modern review of TMSBr vs NH4I str

Sources

Technical Support Center: Sulfinyl Group Reduction

A Senior Application Scientist's Guide to Troubleshooting Incomplete Reactions

Welcome to the technical support center for scientists and researchers encountering challenges with the reduction of sulfinyl groups. Incomplete deoxygenation of sulfoxides to their corresponding sulfides is a frequent impediment in complex molecule synthesis, particularly within drug development. This guide provides in-depth, field-proven insights to diagnose, troubleshoot, and prevent common issues, ensuring your reactions proceed to completion efficiently and chemoselectively.

Part 1: Foundational Understanding: The "Why" Behind Incomplete Reduction

Before diving into troubleshooting, it's crucial to understand the underlying principles of sulfoxide reduction. The reaction is deceptively simple in concept—the removal of an oxygen atom—but mechanistically complex.

Q1: What is the core chemical challenge in reducing a sulfoxide?

The primary challenge lies in the stability and polarity of the sulfinyl group (S=O). The sulfur-oxygen bond is strong and highly polarized, with a partial positive charge on the sulfur and a partial negative charge on the oxygen[1]. To achieve reduction, the sulfoxide oxygen must first be activated by an electrophile or a Lewis acid. This activation makes the sulfur atom more electrophilic and susceptible to attack by a reductant or a nucleophile, which ultimately facilitates the cleavage of the S-O bond. Incomplete reactions often stem from inefficient activation or subsequent reduction steps.

Q2: How does the reaction mechanism influence the outcome?

The mechanism dictates the reaction's success. Most reductions follow a two-step pattern:

-

Activation: The sulfoxide oxygen attacks a strong electrophile (e.g., triflic anhydride (Tf₂O), oxalyl chloride). This forms a highly reactive intermediate, such as a triflyloxysulfonium salt[2][3][4].

-

Reduction/Displacement: A nucleophile (e.g., an iodide ion) or a reductant attacks the activated sulfur center, displacing the activated oxygen group and yielding the sulfide.

If the activation is weak or the subsequent nucleophilic attack is hindered, the reaction will stall, leading to incomplete conversion.

Caption: General mechanism of sulfoxide reduction via activation.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section is structured to address specific experimental observations. Identify your primary issue below and follow the diagnostic workflow.

Symptom: Low Conversion / Stalled Reaction

Your reaction stops before all the starting sulfoxide is consumed, resulting in a low yield of the desired sulfide.

Q: My reaction has stalled, with significant starting material remaining. What are the likely causes and how do I fix them?

A: This is the most common issue. Let's break down the potential culprits, from reagents to the substrate itself.

-

Reagent Stoichiometry and Quality:

-

Insight: Activating agents like triflic anhydride (Tf₂O) and oxalyl chloride are highly moisture-sensitive. Degradation is common. Similarly, reductants can lose potency over time.

-

Action Plan:

-

Verify Stoichiometry: For activating agents, ensure you are using at least stoichiometric amounts. For some substrates, an excess (e.g., 1.5 equivalents) may be necessary[5].

-

Use Fresh Reagents: Open a new bottle of the activating agent. If using a reagent like NaBH₄ in the presence of iodine, ensure both components are fresh and the solvent is anhydrous[6].

-

Consider Additives: Some methods require specific additives to facilitate the reaction. For example, the combination of Tf₂O with potassium iodide is highly effective, where iodide acts as the terminal reductant[6].

-

-

-

Reaction Conditions:

-

Insight: Temperature and reaction time are critical. Many activation steps are performed at low temperatures (e.g., -78 °C) to control reactivity, followed by warming to allow the reduction to proceed[7]. Insufficient time or temperature can lead to a stalled reaction.

-

Action Plan:

-

Monitor Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. Do not rely on a "standard" reaction time.

-

Increase Temperature: If the reaction stalls at room temperature, gentle heating (e.g., 40-60 °C) may be required to overcome the activation energy barrier, provided the substrate is stable.

-

Extend Reaction Time: Some sterically hindered substrates simply react more slowly. Allow the reaction to stir for a longer period (e.g., 12-24 hours) while monitoring progress[8][9].

-

-

-

Substrate-Specific Issues:

-

Insight: The electronic and steric properties of the R and R' groups on the sulfoxide play a huge role.

-

Action Plan:

-

Switch Reagents: If steric hindrance is suspected, a smaller, more reactive reagent system may be necessary. For example, methods using oxalyl chloride or HCl/HBr under photoirradiation might be effective alternatives[5][12].

-

Use Harsher Conditions: For electronically deactivated sulfoxides, a more powerful activating agent or higher reaction temperatures may be required.

-

-

Caption: A decision workflow for troubleshooting incomplete sulfoxide reduction.

Part 3: Proactive Strategies & Reagent Selection

Choosing the right method from the start is the best way to avoid incomplete reduction. The optimal choice depends heavily on the functional groups present in your substrate.

Q: How do I select the best reducing agent for my specific molecule to ensure success?

A: Selection is a balance of reactivity and chemoselectivity. A highly reactive reagent might reduce the sulfoxide but could also affect other sensitive functional groups. The table below compares several common and modern reagent systems.

| Reagent System | Mechanism Type | Typical Conditions | Pros | Cons | Chemoselectivity Profile |

| Tf₂O / KI [6] | Anhydride Activation | MeCN, room temp. | Fast, high-yielding, efficient. | Tf₂O is highly corrosive and moisture-sensitive. | Excellent. Tolerates alkenes, ketones, esters, aldehydes, acids, and oximes[6]. |

| Oxalyl Chloride / Ethyl Vinyl Ether [5] | Acyl Chloride Activation | Acetone, room temp. | Forms volatile byproducts, simplifying workup. Scalable. | Oxalyl chloride is toxic and moisture-sensitive. | Good. Basic functional groups will be protonated to their HCl salts[5]. |

| NaBH₄ / I₂ [6] | Boron-based Reduction | Anhydrous THF | Inexpensive and readily available reagents. | Can sometimes reduce other functional groups. | Good. Tolerates esters, nitriles, and double bonds[6]. |

| D-Camphorsulfonic Acid (D-CSA) [8] | Acid-Catalyzed Dehydration | MeCN, 90 °C | Metal-free and additive-free. | Requires elevated temperatures and longer reaction times. | High chemoselectivity reported[8]. |

| Enzymatic (e.g., MsrA/B) [13][14][15] | Biocatalytic | Aqueous buffer, physiological temp. | Extremely high chemo- and stereoselectivity. | Limited substrate scope, requires specific enzyme. | Unparalleled. Will only target the sulfoxide[13][14]. |

Part 4: Key Experimental Protocols

Here are detailed, step-by-step protocols for two reliable reduction methods.

Protocol 1: High-Efficiency Reduction using Tf₂O and KI

This protocol is adapted from Bahrami, K. et al., J. Org. Chem., 2010.[6]

Objective: To achieve a rapid and clean reduction of a sulfoxide with broad functional group tolerance.

Materials:

-

Sulfoxide (1.0 mmol)

-

Potassium Iodide (KI) (2.0 mmol, 332 mg)

-

Triflic Anhydride (Tf₂O) (1.0 mmol, 168 µL)

-

Anhydrous Acetonitrile (MeCN) (5 mL)

-

Saturated aqueous Na₂S₂O₃ solution

-

Saturated aqueous NaHCO₃ solution

-

Extraction solvent (e.g., Ethyl Acetate)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the sulfoxide (1.0 mmol) and potassium iodide (2.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (5 mL) and stir the mixture to dissolve/suspend the solids.

-

Activation: Cool the flask to 0 °C using an ice bath. Slowly add triflic anhydride (1.0 mmol) dropwise via syringe over 5 minutes. The reaction may change color.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 15-60 minutes).

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to neutralize any remaining iodine.

-

Workup: Add saturated aqueous NaHCO₃ solution (10 mL) to neutralize the triflic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfide.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Monitoring Reaction Progress by TLC

Objective: To accurately determine the endpoint of the reduction reaction.

Materials:

-

TLC plate (silica gel)

-

Eluent system (e.g., Hexane/Ethyl Acetate mixture)

-

Visualization agent (e.g., UV light, potassium permanganate stain)

-

Capillary tubes or spotters

Procedure:

-

Prepare the Eluent: Choose a solvent system where the starting sulfoxide and the product sulfide have distinct Rf values. Typically, the sulfide (less polar) will have a higher Rf than the sulfoxide (more polar). A good starting point is 30% Ethyl Acetate in Hexane.

-

Spot the Plate: Before starting the reaction (t=0), spot the starting sulfoxide on the TLC plate. Once the reaction has begun, take a small aliquot with a capillary tube at regular intervals (e.g., every 15 minutes) and spot it on the plate.

-

Develop the Plate: Place the TLC plate in a chamber with the chosen eluent and allow the solvent front to rise.

-

Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light. If the compounds are not UV-active, use a stain like KMnO₄.

-

Analyze: The reaction is complete when the spot corresponding to the starting sulfoxide has completely disappeared and a new spot for the sulfide is prominent.

Part 5: Frequently Asked Questions (FAQs)

Q1: I work with biological samples and see my sulfoxide metabolite converting back to the parent drug (sulfide). How can I prevent this? This is a known issue, especially in blood or plasma samples, and is often caused by endogenous reductase enzymes or free thiols like glutathione[16]. To prevent this ex vivo reduction, you should immediately denature the sample upon collection. This can be achieved by adding an organic solvent like acetonitrile or methanol, which will precipitate proteins and inactivate enzymes. Alternatively, rapid solid-phase extraction (SPE) can be used to separate the analyte from enzymatic components[16].

Q2: My sulfide product has a very similar polarity to my starting sulfoxide, making chromatographic purification difficult. What can I do? This is a common challenge. First, try optimizing your chromatography with different solvent systems or by using a different stationary phase. If separation is still poor, consider a workup procedure that leverages chemical differences. For example, any unreacted sulfoxide might be more water-soluble, and an aqueous wash could selectively remove it. Alternatively, if the sulfide is the only non-polar component, you could pass the crude mixture through a small plug of silica with a non-polar eluent (e.g., pure hexane) to elute the sulfide first.

Q3: Can I over-reduce my sulfoxide? Generally, reduction of a sulfoxide to a sulfide is the terminal step under the conditions described. Further reduction of a sulfide is not common. However, it is critical to ensure your chosen reagent does not affect other functional groups in the molecule (e.g., reducing a ketone to an alcohol). This is where chemoselectivity (see Table 1) is paramount[6]. The reduction of sulfones back to sulfoxides is extremely difficult and is not a concern here[17].

Q4: I am performing a stereoselective reduction. Why am I getting a racemic product? This indicates your reaction conditions are not preserving the stereochemistry at sulfur or you are not using a stereoselective method. Many chemical reductants are not stereoselective. For enantioselective reduction, you must use a chiral reagent or a biocatalytic method, such as using specific methionine sulfoxide reductase (Msr) enzymes which are stereospecific for the (R) or (S) enantiomer of the sulfoxide[18][19][20].

References

-

Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. [Link]

-

Peng, G., Chen, Y., Chen, Y., & Cheng, X. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Chemistry, 9, 714899. [Link]

-

Peng, G., Chen, Y., Chen, Y., & Cheng, X. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. PMC. [Link]

-

Lobo, S. A., & Zard, S. Z. (2006). Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols. ACS Publications. [Link]

-

Gamba-Sánchez, D., Morcillo, S. P., & Martín-Matute, B. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. [Link]

-

Das, S., Singh, S. K., Kumar, S., & Singh, B. K. (2024). Deoxygenation of sulfoxides using D-camphorsulfonic acid as an efficient reducing agent under metal and additive-free conditions. Journal of Chemical Sciences. [Link]

-

Contente, M. L., & Paradisi, F. (2018). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Scholars Research Library. [Link]

-

Codée, J. D. C., Litjens, R. E. J. N., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

-

ResearchGate. (n.d.). The deoxygenation of sulfoxides using Woollins' reagent (WR). [Link]

-

Olah, G. A., Vankar, Y. D., & Arvanaghi, M. (1979). Synthetic methods and reactions. 54. Deoxygenation of sulfoxides and azo oxides with tris(dimethylamino)phosphine/iodine/sodium iodide reagent. The Journal of Organic Chemistry. [Link]

-

Holland, H. L., & Fish, G. J. (2009). Rapid methods for high-throughput detection of sulfoxides. Technion. [Link]

-

ATSDR. (n.d.). Analytical Methods. [Link]

-

Le, N. T., & Gladyshev, V. N. (2018). Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity. Springer. [Link]

-

Le, N. T., & Gladyshev, V. N. (2018). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC. [Link]

-

Monbaliu, J.-C. M., & Collins, J. M. (2016). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PMC. [Link]

-

van der Merwe, D., & Bigalke, H. (2018). Adverse reactions of dimethyl sulfoxide in humans: a systematic review. PMC - NIH. [Link]

-

Huang, H., & Kang, J. (2021). Triflic Anhydride (Tf2O)-Activated Transformations of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Semantic Scholar. [Link]

-

ResearchGate. (2017). If anyone has solution of preventing reduction of sulfoxide metabolite in human blood. [Link]

-

Li, J., Wang, J., Yang, Y., & Zhang, Y. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

-

Chemistry Learner. (2025). Sulfoxide: Formula, Structure, Preparations, and Reactions. [Link]

-

ResearchGate. (n.d.). Mechanisms for oxidation reactions promoted by Tf2O as a) a sulfoxide.... [Link]

-

Lee, S. C., & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. [Link]

-